molecular formula C14H13N3O7S B5001266 2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol

2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol

Cat. No.: B5001266
M. Wt: 367.34 g/mol
InChI Key: JTFGYCMAUFZSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol is a complex organic compound characterized by the presence of nitro and sulfonyl groups attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonylation and subsequent attachment of the ethanol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems helps in monitoring reaction parameters and optimizing production rates.

Chemical Reactions Analysis

Types of Reactions

2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The sulfonyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) and reagents such as sodium borohydride are frequently used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amines, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Nitro-4-(4-nitrophenyl)sulfonylanilino]ethanol
  • 2-[2-Nitro-4-(3-nitrobenzenesulfonyl)phenylamino]ethanol

Uniqueness

2-[2-Nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol is unique due to its specific arrangement of nitro and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-nitro-4-(3-nitrophenyl)sulfonylanilino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O7S/c18-7-6-15-13-5-4-12(9-14(13)17(21)22)25(23,24)11-3-1-2-10(8-11)16(19)20/h1-5,8-9,15,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFGYCMAUFZSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.